(4,5-Dimethylpyridin-2-YL)methanamine (4,5-Dimethylpyridin-2-YL)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC19871788
InChI: InChI=1S/C8H12N2/c1-6-3-8(4-9)10-5-7(6)2/h3,5H,4,9H2,1-2H3
SMILES:
Molecular Formula: C8H12N2
Molecular Weight: 136.19 g/mol

(4,5-Dimethylpyridin-2-YL)methanamine

CAS No.:

Cat. No.: VC19871788

Molecular Formula: C8H12N2

Molecular Weight: 136.19 g/mol

* For research use only. Not for human or veterinary use.

(4,5-Dimethylpyridin-2-YL)methanamine -

Specification

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
IUPAC Name (4,5-dimethylpyridin-2-yl)methanamine
Standard InChI InChI=1S/C8H12N2/c1-6-3-8(4-9)10-5-7(6)2/h3,5H,4,9H2,1-2H3
Standard InChI Key KBVSOPXRCQYOSI-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC=C1C)CN

Introduction

Chemical Structure and Physicochemical Properties

Molecular Composition and Structural Features

(4,5-Dimethylpyridin-2-YL)methanamine (CAS: 130000-78-1; 1159830-12-2) belongs to the class of substituted pyridines. Its structure comprises a six-membered aromatic pyridine ring with two methyl groups (-CH₃) at positions 4 and 5 and a methanamine (-CH₂NH₂) group at position 2 . The molecular formula C₈H₁₂N₂ corresponds to a planar aromatic system with substituents influencing electronic distribution and steric interactions.

The InChIKey (KBVSOPXRCQYOSI-UHFFFAOYSA-N) and SMILES notation (CC1=CC(=NC=C1C)CN) provide unambiguous representations of its connectivity . Computational analyses reveal a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2, critical for predicting solubility and intermolecular interactions .

Physicochemical Properties

Key physicochemical properties include:

PropertyValueSource
Molecular Weight136.19 g/mol
XLogP3 (Partition Coefficient)0.5
Rotatable Bond Count1
Exact Mass136.100048391 Da

The compound’s moderate lipophilicity (XLogP3 = 0.5) suggests balanced solubility in polar and nonpolar solvents, advantageous for pharmaceutical formulations . Its melting and boiling points remain undocumented in available literature, necessitating further experimental characterization.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of (4,5-Dimethylpyridin-2-YL)methanamine typically involves:

  • Friedel-Crafts Alkylation: Introducing methyl groups to a pyridine precursor.

  • Amination: Attaching the methanamine group via nucleophilic substitution or reductive amination.
    Catalysts such as palladium on carbon (Pd/C) enhance reaction efficiency during reduction steps, while inert atmospheres prevent oxidation.

Industrial-Scale Manufacturing

Industrial production employs continuous flow reactors to optimize yield and purity. These systems enable precise control over temperature and residence time, reducing side reactions. A representative workflow includes:

  • Reactor Configuration: Tubular reactors with integrated catalyst beds.

  • Process Parameters: Temperatures of 80–120°C and pressures of 2–5 bar.

  • Post-Synthesis Purification: Chromatography or crystallization to achieve >95% purity.

Chemical Reactivity and Functionalization

Nucleophilic and Electrophilic Reactions

The methanamine group (-CH₂NH₂) acts as a nucleophile, participating in:

  • Schiff Base Formation: Reacting with aldehydes or ketones to form imines.

  • Acylation: Generating amides upon treatment with acyl chlorides.
    The methyl groups exhibit limited reactivity but influence steric hindrance, moderating reaction rates.

Metal-Catalyzed Transformations

Palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) enable aryl-aryl bond formation, expanding applications in materials science. For example:
(4,5-Dimethylpyridin-2-YL)methanamine+Aryl Boronic AcidPd(PPh₃)₄Biaryl Derivative\text{(4,5-Dimethylpyridin-2-YL)methanamine} + \text{Aryl Boronic Acid} \xrightarrow{\text{Pd(PPh₃)₄}} \text{Biaryl Derivative}
Such reactions are pivotal for synthesizing complex ligands for catalysis or drug candidates.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound’s amine group facilitates its use in synthesizing:

  • Prodrugs: Enhancing bioavailability of hydrophobic therapeutics.

  • Ligands for Metal Complexes: Improving selectivity in catalytic asymmetric synthesis.

Material Science

Incorporation into polymers or coatings leverages its aromaticity for:

  • UV Stabilization: Absorbing harmful radiation in packaging materials.

  • Conductive Films: Serving as a dopant in organic semiconductors.

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